molecular formula Cr4Ge7 B14313101 CID 78060975

CID 78060975

Cat. No.: B14313101
M. Wt: 716.4 g/mol
InChI Key: IHRJVERPYVCNCR-UHFFFAOYSA-N
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Description

CID 78060975 (chemical structure shown in Figure 1B of ) is a compound characterized via GC-MS and vacuum distillation fractionation . Its mass spectral profile indicates unique fragmentation patterns under collision-induced dissociation (CID) conditions, suggesting structural features such as labile bonds or specific functional groups.

Properties

Molecular Formula

Cr4Ge7

Molecular Weight

716.4 g/mol

InChI

InChI=1S/4Cr.7Ge

InChI Key

IHRJVERPYVCNCR-UHFFFAOYSA-N

Canonical SMILES

[Cr].[Cr].[Cr].[Cr].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78060975” involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.

    Functional Group Modification: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch or Continuous Processing: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to monitor the reaction progress and ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78060975” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “CID 78060975” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 78060975” involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues in PubChem

Several bioactive compounds with PubChem CIDs share functional groups or fragmentation behaviors comparable to CID 78060975:

  • CID 370 (Gallic Acid): A phenolic acid with antioxidant properties, characterized by a trihydroxybenzoic acid backbone. Unlike this compound, CID 370 exhibits distinct UV absorption and CID fragmentation patterns due to its aromatic hydroxyl groups .
  • CID 689043 (Syringic Acid) : A methoxylated derivative of gallic acid. Its CID fragmentation in mass spectrometry reveals cleavage of methoxy groups, a feature absent in this compound’s spectrum .
  • CID 1794427 (Chlorogenic Acid) : A quinic acid ester with caffeic acid. Its CID profile includes neutral losses of water and CO₂, contrasting with this compound’s predominant hydrocarbon-related fragments .

Table 1. Structural and Spectral Comparison of this compound and Analogues

Compound (CID) Key Functional Groups Notable CID Fragments Application Context
78060975 Undisclosed (likely aliphatic) m/z 85, 113 (hydrocarbon chains) Metabolite profiling
370 (Gallic Acid) Trihydroxybenzoic acid m/z 125 (CO₂ loss), 169 (M-H₂O) Antioxidant studies
689043 (Syringic Acid) Methoxy-hydroxybenzoic acid m/z 154 (OCH₃ loss), 197 (M-H₂O) Plant biochemistry
1794427 (Chlorogenic Acid) Quinic acid ester m/z 191 (quinic acid core) Dietary biomarker
Functional Analogues in Chemical Biology
  • Photocleavable CIDs (e.g., ) : Cell-permeable CIDs like pRap (CID unspecified) enable spatiotemporal control of protein dimerization. While this compound lacks explicit evidence of photolytic activity, its structural simplicity compared to pRap (a rapamycin derivative) suggests divergent applications—this compound in analytical workflows versus pRap in optochemical tools .
  • Saponins (e.g., Ginsenosides in ): Ginsenosides (e.g., Rf and F11) share CID-driven fragmentation patterns for isomer differentiation. This compound’s utility in LC-ESI-MS aligns with these saponins, though its structural class (aliphatic vs. glycosylated triterpenes) differs .

Table 2. Functional Comparison with Bioactive CIDs

Compound (CID) Biological/Technical Role Mechanism of Action Key Research Findings
78060975 Analytical reference standard Fragmentation for structural ID Used in GC-MS workflows
Photocleavable CIDs Protein localization control Light-induced dimerization Enables intracellular targeting
Ginsenosides (e.g., Rf) Phytochemical biomarkers Source-specific CID fragmentation Distinguishes Panax species

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